molecular formula C6H3Cl2NO B127935 2-Chloronicotinoyl chloride CAS No. 49609-84-9

2-Chloronicotinoyl chloride

Cat. No.: B127935
CAS No.: 49609-84-9
M. Wt: 176 g/mol
InChI Key: RXTRRIFWCJEMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the use of thionyl chloride as a chlorinating agent due to its high yield and efficiency. alternative methods that avoid the use of irritative chloridizing reagents are also being explored to reduce environmental pollution .

Mechanism of Action

The mechanism of action of 2-chloronicotinoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTRRIFWCJEMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379089
Record name 2-Chloronicotinoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49609-84-9
Record name 2-Chloronicotinoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49609-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloronicotinoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.757 g (11.2 mmol) of 2-chloronicotinic acid, 15 ml of thionyl chloride and two droplets of DMF were heated under reflux for 2 hours. The resulting reaction solution was allowed to cool, and then concentrated under reduced pressure. 2-chloronicotinoyl chloride thus obtained was dissolved in 10 ml of acetone, and then packed into a dropping funnel. 891 mg of ammonium thiocyanate was then dissolved in 15 ml of acetone. The aforementioned acetone solution of acid chloride was then added dropwise to the ammonium thiocyanate solution with stirring in 5 minutes. The reaction solution was then heated to a temperature of 40° C. for 5 minutes. The resulting insoluble matters were then removed by filtration. To the acetone solution of 2-chloronicotinoyl isothiocyanate was then added dropwise a mixture of 1.66 g of 4-chloro-N-methylaniline and 10 ml of acetone with stirring in 5 minutes. After the termination of dropwise addition, the reaction mixture was further stirred for 15 hours. The resulting reaction mixture was poured into an about 1,000 ml of ice-water. The compound thus precipitated was collected by filtration, washed with water, and then dried under reduced pressure. The resulting crude product was then recrystallized from ethanol to obtain 2.95 g of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one.
Quantity
1.757 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloronicotinic acid (317 mmol) was diluted with oxalyl chloride (130 mL) and the resulting solution was heated at reflux for 18 h. The volatiles were removed by evaporation to provide 2-chloronicotinoyl chloride in 98% yield as a white solid.
Quantity
317 mmol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloronicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloronicotinoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Chloronicotinoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Chloronicotinoyl chloride
Reactant of Route 5
2-Chloronicotinoyl chloride
Reactant of Route 6
2-Chloronicotinoyl chloride
Customer
Q & A

Q1: What is the primary use of 2-chloronicotinoyl chloride in current research?

A1: this compound is primarily utilized as a building block in organic synthesis. It serves as a crucial reagent in synthesizing various heterocyclic compounds with potential biological activities. For instance, it acts as a starting material in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in treating HIV-1 infection. [, , ]

Q2: Can you provide some examples of heterocyclic compounds synthesized using this compound?

A2: Numerous heterocyclic compounds have been synthesized using this compound. Some examples include:

  • Pyrido[2,3,b][1,5]benzothiazepin-5(H)one: This compound is formed by reacting this compound with 2-mercaptopyridine. []
  • Trifluoromethyldipyridodiazepinones: Analogues of nevirapine, synthesized by condensing this compound with 3-amino-2-chloro-4-trifluoromethyl pyridine, followed by cyclization with cyclopropylamine. []
  • 4-Azachromeno[2,3-b]indol-11(6H)-ones: Synthesized by cyclizing indolin-2-ones with this compound. []
  • Boscalid: A fungicide synthesized by reacting this compound with biphenyl-2-amine. []

Q3: The paper mentions optimizing reaction conditions for synthesizing (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds. What were the findings?

A3: The research on (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds found that the yield of the target product was significantly influenced by the reaction conditions. [] The study revealed that using a 1:1 molar ratio of this compound to the starting heterocyclic nitrogen compound, along with a 1:1 volume ratio of ethyl acetate to water, resulted in the highest yield. []

Q4: How is this compound typically characterized?

A4: The synthesized compounds, including those derived from this compound, are characterized using various spectroscopic techniques. These techniques include melting point determination, mass spectrometry (Mass), proton nuclear magnetic resonance spectroscopy (1HNMR), and elemental analysis. These methods provide valuable information about the compound's structure, purity, and elemental composition. [, ]

Q5: Beyond its use in synthesizing nevirapine, are there other reported biological activities associated with this compound derivatives?

A5: While many studies focus on the synthetic utility of this compound, some research explores the biological activities of its derivatives. For instance, trifluoromethyldipyridodiazepinones, synthesized using this compound, have been evaluated for their inhibitory effects on HIV-1-induced cytopathic effects in MT4 cells. [] Similarly, synthesized 4-Azachromeno[2,3-b]indol-11(6H)-ones have been investigated as potential ellipticine analogs. []

Q6: One paper mentions developing a scalable synthesis of a VEGFR inhibitor. What role does this compound play in this process?

A6: In the development of a scalable synthesis for a VEGFR inhibitor, this compound acts as one of the three key fragments involved in the overall convergent synthesis. [] The researchers successfully implemented a cost-effective and scalable synthesis involving a transition-metal-free SNAr process for the final C–N coupling, incorporating this compound to achieve the target molecule. []

Q7: Has this compound been used in synthesizing compounds with other biological activities, like fungicidal activity?

A7: Yes, this compound is a versatile building block used to synthesize compounds with various biological activities, including fungicidal properties. For example, the fungicide boscalid, commercially important for controlling plant diseases, is synthesized using this compound as a key starting material. [] This highlights the broad applicability of this compound in medicinal and agricultural chemistry.

Q8: One paper mentions using X-ray crystallography for characterization. What insights does this technique provide?

A8: X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules. In the context of the research papers, X-ray crystallography was specifically used to analyze the conformations of pyrido[2,3,b][1,5]benzothiazepin-5(H)one and 6-[3-(2-benzothiazolyl)pyridin-2-yl)thio]-N-[3-(2-benzothiazolyl)pyridin-2-yl]aniline in their solid states. [] This information is valuable for understanding structure-activity relationships and can guide the design of new compounds with improved properties.

Q9: Have any studies explored alternative synthetic routes to the compounds usually synthesized using this compound?

A9: While this compound is widely employed, some studies have explored alternative synthetic pathways to access desired compounds. For instance, nevirapine synthesis can be achieved through a different route involving ethyl acetylacetate and cyanoacetamide as starting materials. [] Investigating alternative synthetic routes is crucial for discovering more efficient, cost-effective, and environmentally friendly approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.